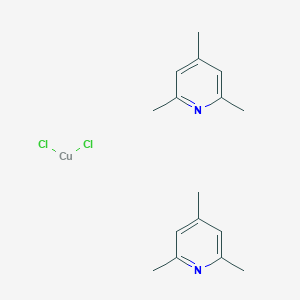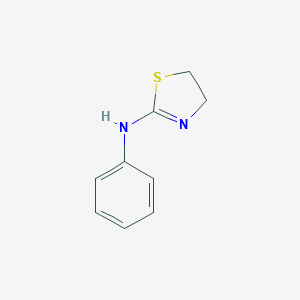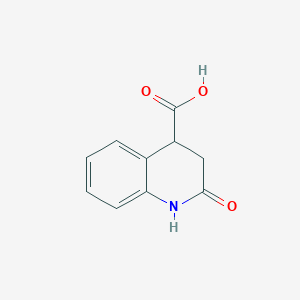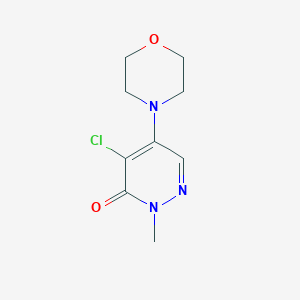
4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one often involves multi-step synthetic pathways that incorporate functional group interconversions and cyclization reactions. For instance, derivatives of 5-methyl-2-(morpholin-4-ylamino)-5,6-dihydro-4H-1,3-thiazin-4-one have been synthesized through a one-pot reaction, highlighting the complexity and creativity in synthesizing such compounds (Kulakov et al., 2015). Additionally, the synthesis of N-(2, 5-[2-13C]dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride demonstrates the incorporation of isotopic labeling for metabolic studies, indicating the molecule's relevance in pharmacological research (Mola et al., 1985).
Molecular Structure Analysis
Detailed molecular structure analysis, including spectroscopic techniques like FT-IR, NMR, and UV-vis spectroscopy, alongside computational methods such as DFT, provides insight into the electronic and spatial configuration of these molecules. For example, a study on a closely related compound, 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone, utilized these techniques to determine its optimized molecular structure, conformational analysis, and electronic properties, illustrating the importance of structural analysis in understanding the molecule's potential interactions and reactivity (Dede et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one and its derivatives involves various organic reactions, including nucleophilic substitutions, cycloadditions, and ring transformations. These reactions are crucial for modifying the molecule to enhance its biological activity or to incorporate it into more complex structures. For instance, photochemical oxidation studies of a similar compound provided insights into its oxidative degradation pathways and potential metabolites, which is essential for understanding its stability and metabolic fate (Maki et al., 1988).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Drug Discovery
4-Chloro-2-methyl-5-morpholinopyridazin-3(2H)-one serves as a chemical scaffold in the synthesis of various substituted and ring-fused pyridazinone systems. Its application in sequential nucleophilic aromatic substitution processes allows the creation of a variety of polyfunctional systems. These systems have potential applications in drug discovery, particularly in generating compounds with varied biological activities. For instance, nucleophilic substitution reactions with nitrogen nucleophiles result in aminated products, which can be further modified to form disubstituted systems and ring-fused derivatives (Pattison et al., 2009).
Spectroscopic Analysis and Computational Chemistry
The compound's structure and properties have been extensively analyzed using various spectroscopic techniques like FT-IR, 1H and 13C NMR, UV-vis, and computational methods (DFT/HSEH1PBE). These analyses provide insights into the compound's optimized molecular structure, vibrational frequencies, NMR chemical shift values, HOMO–LUMO, MEP (molecular electrostatic potential), NBO (natural bond orbital) analyses, and nonlinear optical (NLO) parameters. This comprehensive characterization is crucial for understanding the compound's chemical behavior and potential applications in various scientific fields (Dede et al., 2018).
Photophysical Studies
In-depth photophysical studies have been conducted on derivatives of 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one. These studies aim to estimate the ground and excited state dipole moments of the derivatives in different solvents. Such research is vital for applications in material science, particularly in designing materials with specific optical properties. The synthesis of these derivatives and their photophysical properties, including fluorescence quantum yields in solution and solid state, offer valuable insights into their potential use in advanced material applications (Desai et al., 2016).
Eigenschaften
IUPAC Name |
4-chloro-2-methyl-5-morpholin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-12-9(14)8(10)7(6-11-12)13-2-4-15-5-3-13/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFFULBWRPBYJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N2CCOCC2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60148356 |
Source


|
| Record name | 3(2H)-Pyridazinone, 4-chloro-2-methyl-5-morpholino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60148356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one | |
CAS RN |
1080-85-9 |
Source


|
| Record name | 3(2H)-Pyridazinone, 4-chloro-2-methyl-5-morpholino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Pyridazinone, 4-chloro-2-methyl-5-morpholino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60148356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



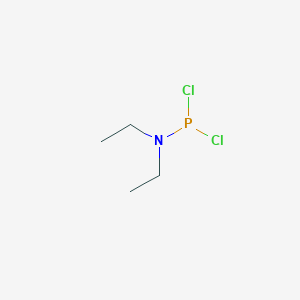
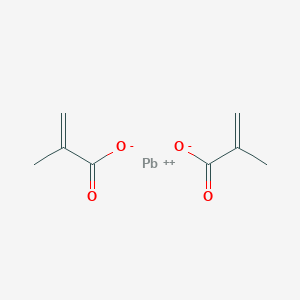
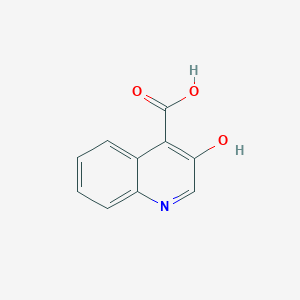
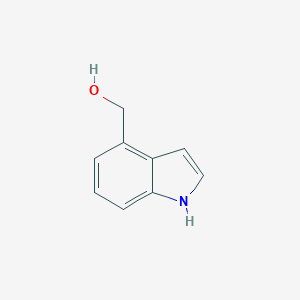
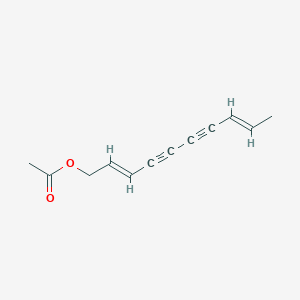
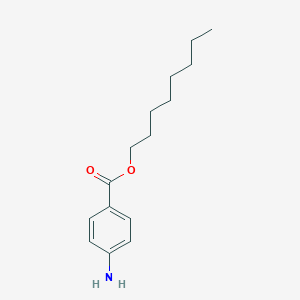
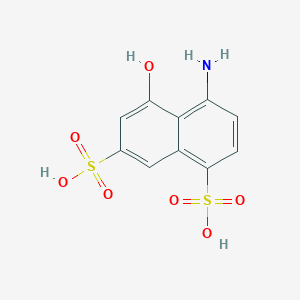

![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]bis-](/img/structure/B86157.png)
